molecular formula C20H14 B2397799 6,12-Dihydroindeno[1,2-b]fluorene CAS No. 486-52-2

6,12-Dihydroindeno[1,2-b]fluorene

Cat. No.: B2397799
CAS No.: 486-52-2
M. Wt: 254.332
InChI Key: QBBPWJMJLXOORS-UHFFFAOYSA-N
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Description

6,12-Dihydroindeno[1,2-b]fluorene is a polycyclic aromatic hydrocarbon with the molecular formula C20H14. It is known for its unique structural properties, which make it a valuable compound in various scientific and industrial applications .

Safety and Hazards

When handling 6,12-Dihydroindeno[1,2-b]fluorene, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Dihydroindenofluorenes, including 6,12-Dihydroindeno[1,2-b]fluorene, are key molecular scaffolds in organic electronics. They have proven to be very promising building blocks for the construction of highly efficient organic semiconductors for all OE devices . Future research may focus on further functionalization of this molecule to fit with the requirements of specific applications .

Preparation Methods

The synthesis of 6,12-Dihydroindeno[1,2-b]fluorene typically involves organic chemical reactions such as cyclization and hydrogenation. One common method includes the base-promoted alkylation of methylene carbons followed by cyclization . Industrial production methods may involve more complex procedures to ensure high purity and yield .

Properties

IUPAC Name

6,12-dihydroindeno[1,2-b]fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14/c1-3-7-17-13(5-1)9-15-11-20-16(12-19(15)17)10-14-6-2-4-8-18(14)20/h1-8,11-12H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBPWJMJLXOORS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=CC4=C(C=C31)C5=CC=CC=C5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486-52-2
Record name 486-52-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 17 g (60 mmol) of indeno[1,2-b]fluorene-6,12-dione, 18 g (600 mmol) of hydrazine monohydrate in 350 ml of diethylene glycol was stirred at 80° C. for 3 hours and then refluxed for 1 hour. The resulting mixture was cooled to room temperature, treated with a solution of 33 g (590 mmol) of KOH in 90 mL of water, and refluxed for 3 hours. The resulting mixture was poured into 800 ml of water, and the precipitate was filtered off, washed with water, and dried in air at room temperature to give product 13.1 g (51.6 mmol, 86%) as a yellow solid.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
33 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three
Yield
86%

Synthesis routes and methods II

Procedure details

Potassium hydroxide (163.7 g), diethylene glycol (1412 mL, Alfa-Aesar) and indeno[1,2-b]fluorene-6,12-dione (28.23 g) were charged to a suitable vessel under argon. Hydrazine-hydrate (152 mL, Alfa-Aesar) was added and the reaction heated to 170° C. for 18 hours. The reaction mixture was slowly added to a mixture of ice (2 kg) and concentrated hydrochloric acid (1 L) and the resulting slurry stirred for 10 minutes. The solids were collected by vacuum filtration, washed with water (3×500 mL) and dried to give the product as a grey solid. Yield; 24.49 g. 1H NMR (400 MHz, CDCl3); 7.95 (2H, m), 7.80 (2H, m), 7.54 (2H, m), 7.39 (2H, m), 7.30 (2H, m).
Quantity
163.7 g
Type
reactant
Reaction Step One
Quantity
28.23 g
Type
reactant
Reaction Step One
Quantity
1412 mL
Type
solvent
Reaction Step One
Quantity
152 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Three
Customer
Q & A

Q1: What makes 6,12-Dihydroindeno[1,2-b]fluorene a promising material for organic electronics?

A1: this compound belongs to a class of compounds called bridged oligophenylenes, which are known for their semiconducting properties. This particular molecule, with its unique structure and electronic configuration, exhibits interesting optical and electronic characteristics suitable for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices. []

Q2: How does the structure of this compound affect its electronic properties?

A2: The core structure of this compound is based on a p-terphenyl core with an anti-geometry. [] This arrangement, along with the possibility of substitutions at various positions, allows for fine-tuning of the molecule's electronic properties, such as its band gap and energy levels. Researchers have explored different structural modifications to optimize its performance in electronic devices. [] One example is the synthesis of dispirofluorene-indenofluorene isomers, demonstrating how positional isomerism can drastically impact the electronic characteristics. []

Q3: Can this compound form polymers, and what are their potential applications?

A3: Yes, this compound can be polymerized. One method involves using a low-valent transition metal catalyst to create poly(indenofluorene) (PIF). [] PIF is a low band gap polymer, meaning it requires less energy to excite electrons from the valence band to the conduction band. [] This property is desirable for applications in organic solar cells and other optoelectronic devices. []

Q4: Are there other interesting applications of this compound derivatives beyond electronics?

A4: Yes, researchers have explored the use of this compound derivatives for building predictable, ordered hydrogen-bonded networks. [] By attaching specific functional groups, like 2,4-diamino-1,3,5-triazinyl groups, the molecules can self-assemble into robust frameworks with potential applications in areas like gas storage and separation. []

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